molecular formula C13H24N2O2 B061070 1-叔丁氧羰基-4-(环丙基氨基)哌啶 CAS No. 179557-01-8

1-叔丁氧羰基-4-(环丙基氨基)哌啶

货号 B061070
CAS 编号: 179557-01-8
分子量: 240.34 g/mol
InChI 键: GERLYNRROAQLRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is a piperidine derivative, a class of organic compounds widely studied for their versatility in synthetic organic chemistry. Piperidine structures serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidinyl compounds. For instance, tert-butyl piperidine-1-carboxylate derivatives are synthesized through steps like acylation, sulfonation, and substitution, with overall yields varying significantly based on the specific reactions and conditions applied (Wang et al., 2015). Another example involves the asymmetric synthesis of piperidine derivatives, highlighting the importance of stereochemistry in the synthesis process (Hao et al., 2011).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this class of compounds (Mamat et al., 2012).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including condensation, acylation, and substitution. These reactions are crucial for modifying the piperidine core to obtain desired functionalities. The reactivity and chemical behavior of these compounds are influenced by their molecular structure and substituents (Kulkarni et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting points, solubility, and crystalline form, are determined by their specific structural features. These properties are essential for understanding the compound's behavior in different solvents and conditions, impacting their application in synthesis and formulation (Ban et al., 2023).

科学研究应用

新型酶抑制剂

研究人员已将 1-叔丁氧羰基-4-(环丙基氨基)哌啶的衍生物鉴定为特定酶的有效抑制剂。例如,合成并评估了新型(4-哌啶基)-哌嗪衍生物作为 ACC1/2 非选择性抑制剂,在酶和细胞基础检测中显示出有效的抑制活性,其中一种化合物在口服后显着减少了大鼠的肝脏从头脂肪酸合成(千叶等, 2011).

不对称合成和化学结构

已经探索了以 1-叔丁氧羰基-4-(环丙基氨基)哌啶为起始原料或中间体的非对称合成,以生产对映体纯化合物。一个显着的例子是新型构象受限 D-赖氨酸类似物的合成,证明了为生产此类复杂结构而开发的合成策略的效率(埃塔约等, 2008).

树枝状大分子合成

该化合物已被用作合成新型树状 G-2 三聚氰胺(包含哌啶基序)的中心构建块,该三聚氰胺成功地被整合到新的 G-2 三聚氰胺树状大分子中,其中 4-(正辛氧基)苯胺作为外围单元。由于其独特的结构特性,这些树状大分子显示出形成大均质堆积球形纳米聚集体的潜力(萨卡利斯等, 2019).

药物化学

在药物化学中,包含 1-叔丁氧羰基-4-(环丙基氨基)哌啶的中间体对于合成万德他尼等化合物至关重要,万德他尼是治疗特定癌症的重要进展。合成此类中间体的工艺优化突出了它们在药物开发中的重要性(魏等, 2010).

属性

IUPAC Name

tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLYNRROAQLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377777
Record name tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

CAS RN

179557-01-8
Record name tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g (5 mmol) of tert-butyl 4-oxopiperidine-1-carboxylate is dissolved in 40 mL of ethanol with 10% of acetic acid. 0.28 mL (4.2 mmol) of cyclopropylamine is added. After 30 minutes, 0.53 g (36 mmol) of NaBH3CN is added and the reaction medium is stirred for one hour at room temperature. The reaction is stopped by addition of aqueous ammonia solution and the organic products are then extracted with ethyl acetate. The organic phase is dried and then evaporated. The crude product obtained is chromatographed on silica gel (eluent: 55/45 heptane/ethyl acetate). 0.8 g of tert-butyl 4-cyclopropylamino-piperidine-1-carboxylate in the form of a colourless oil is obtained in a yield of 79%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate 90.3 g, 1.5 mmol) in dichloroethane (10 mL) was add cyclopropylamine (0.13 mL, 1.95 mmol), sodium triacetoxyborohydride (0.48 g, 2.26 mmol) and a few drops of acetic acid. The reaction mixture was stirred at ambient temperature overnight. The reaction mixture was then diluted with dichloromethane and washed with NaHCO3 solution. The organic phase was separated and then dried over MgSO4. Following concentration, the residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane to yield the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 4.03 (d, J=12.21 Hz, 2 H), 2.79 (m, 3 H), 2.14 (m, 1 H), 1.91 (d, J=12.55 Hz, 2 H), 1.69 (m, 2 H), 1.46 (m, 9 H), 1.27 (m, 2 H), 0.47 (m, 2 H), 0.36 (m, 2 H).
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。